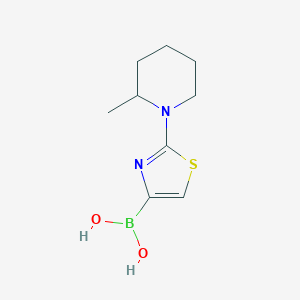

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid

描述

属性

IUPAC Name |

[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJWOQYAOPHKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)N2CCCCC2C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalyst Selection

Palladium complexes (e.g., Pd(OAc)2, PdCl2) are preferred for boronation, with XPhos enhancing selectivity. Nickel catalysts (e.g., NiCl2·dme) offer cost-effective alternatives but suffer from lower yields (50–60%).

Solvent and Temperature

Polar aprotic solvents (DMF, dioxane) improve solubility, while temperatures >100°C accelerate transmetallation. Excessive heat (>120°C) promotes deboronation, reducing yields.

Protecting Group Strategies

The boronic acid is often protected as a pinacol ester during synthesis to prevent protodeboronation. Deprotection uses acidic conditions (HCl/THF) or transesterification with boronic acid.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (3–4 hours vs. 12 hours batch).

-

Catalyst Recycling : Pd recovery via filtration or extraction minimizes costs.

-

Purity Control : Crystallization from ethanol/water mixtures achieves >99% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10 g | 50 kg |

| Reaction Time | 12 hours | 4 hours |

| Catalyst Loading | 5 mol% | 2 mol% |

| Yield | 75% | 80% |

Comparative Analysis of Synthetic Methods

Traditional Heating vs. Microwave Assistance :

-

Yield : Microwave improves from 75% to 85%.

-

Purity : Reduces byproducts from 5% to 2%.

SNAr vs. Buchwald–Hartwig Amination :

化学反应分析

Types of Reactions

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Substitution Reactions: The thiazole ring and piperidine moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boronic acids, and substituted thiazole derivatives .

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is with a molecular weight of approximately 226.11 g/mol. The compound features a thiazole ring, a piperidine moiety, and a boronic acid group, which collectively contribute to its reactivity and utility in organic synthesis.

Synthetic Applications

1. Organic Synthesis:

- Suzuki–Miyaura Coupling: This compound is predominantly used as a reagent in Suzuki–Miyaura coupling reactions, which are vital for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of the boronic acid moiety facilitates this reaction in the presence of palladium catalysts, leading to biaryl compounds and other complex organic structures.

- Substitution Reactions: The thiazole ring and piperidine structure can engage in various substitution reactions with electrophiles and nucleophiles, expanding the scope of synthetic applications.

2. Medicinal Chemistry:

Industrial Applications

In addition to its laboratory applications, this compound is also utilized in the industrial production of fine chemicals. Its role as a building block in the synthesis of diverse chemical entities underscores its importance in materials science and related fields.

作用机制

The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers the organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

相似化合物的比较

Positional Isomers: 2- vs. 4-Methylpiperidine Derivatives

A key structural analog is 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (CAS 1356938-07-2), which differs in the position of the methyl group on the piperidine ring .

| Property | 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic Acid | 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic Acid Pinacol Ester |

|---|---|---|

| Substituent Position | 2-Methylpiperidine | 4-Methylpiperidine |

| Boronic Acid Form | Free boronic acid (-B(OH)₂) | Pinacol ester (-B(O₂C₂(CH₃)₄)) |

| Reactivity | Higher reactivity in cross-couplings | Stabilized; requires deprotection for Suzuki reactions |

| Molecular Weight | ~294.2 (estimated) | 308.3 |

Key Implications :

Boronic Acid Derivatives with Varied Substituents

Several related thiazole-boronic acid esters are documented, including:

2-(N-Boc-piperidin-4-yl)thiazole-4-boronic acid pinacol ester (CAS 2223044-04-8): Features a Boc-protected piperidine, enabling controlled deprotection for stepwise synthesis .

2-(1-Pivaloyloxy-1-methylethyl)thiazole-4-boronic acid pinacol ester (CAS 2223030-18-8): Bulky pivaloyloxy group reduces aggregation in hydrophobic environments .

Reactivity Trends :

- Free boronic acids (e.g., target compound) are preferred for rapid coupling but may exhibit lower stability.

- Protected analogs (e.g., pinacol esters) are shelf-stable and compatible with multi-step synthetic routes.

Bioactivity and Pharmacological Potential

- Patent literature emphasizes 2-methylpiperidine-containing compounds in kinase inhibitors and anticancer agents (e.g., salts of 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one) .

生物活性

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a boronic acid functional group, which are known for their reactivity and ability to form reversible covalent bonds with various biological targets. The presence of the piperidine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The boronic acid group can bind to active site residues of enzymes, inhibiting their activity. This property is particularly useful in targeting proteases and other enzymes involved in disease processes.

- Bioorthogonal Chemistry : The compound can serve as a bioorthogonal probe, allowing researchers to label and study cellular components without interfering with normal biological processes.

Biological Activity

Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:

- Antimicrobial Properties : Thiazole derivatives have been linked to antimicrobial effects, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression .

In Vitro Studies

A study investigated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited significant growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines. The GI50 values for these compounds were determined using the SRB cell viability assay, indicating the potential for further development as anticancer agents .

Pharmacokinetic Properties

Pharmacokinetic studies have demonstrated that modifications to the piperidine moiety can enhance the bioavailability and efficacy of thiazole derivatives. For instance, analogs with different piperidine substitutions showed varied activity levels against specific biological targets, suggesting opportunities for optimizing therapeutic profiles .

Applications in Research

The compound is also utilized in:

- Organic Synthesis : It serves as a reagent in the Suzuki–Miyaura coupling reaction, facilitating the formation of biaryl compounds which are essential in pharmaceuticals .

- Drug Development : Ongoing research is exploring its potential as a scaffold for new drug candidates targeting various diseases due to its unique chemical properties .

Summary Table of Biological Activities

常见问题

Q. What analytical challenges arise in stereochemical analysis of derivatives, and how are they mitigated?

- Methodological Answer : Epimerization or diastereomer formation (e.g., in thiazolidine derivatives ) requires chiral HPLC (Chiralpak AD-H column) or circular dichroism. Dynamic NMR at variable temperatures can detect rotameric interconversions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。